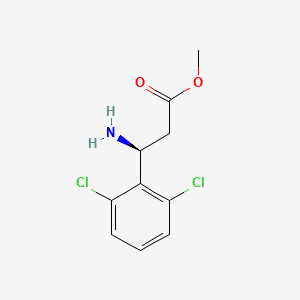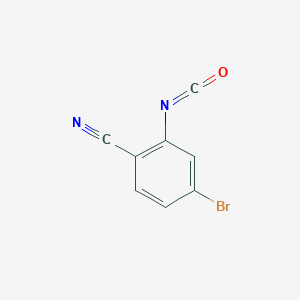
4-Bromo-2-isocyanatobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3BrN2O It is a derivative of benzonitrile, featuring both bromine and isocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isocyanatobenzonitrile typically involves the bromination of 2-isocyanatobenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Addition Reactions: Alcohols or amines are used in the presence of a catalyst or under heating to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Addition Reactions: Products include urethanes or ureas, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-isocyanatobenzonitrile finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-isocyanatobenzonitrile is primarily based on its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which is useful in cross-linking reactions and polymer formation.
Bromine Atom:
Vergleich Mit ähnlichen Verbindungen
4-Cyanophenyl isocyanate: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-isocyanatobenzonitrile: Similar but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-isocyanatobenzonitrile is unique due to the presence of both bromine and isocyanate groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality makes it a versatile reagent in organic synthesis and material science.
Eigenschaften
Molekularformel |
C8H3BrN2O |
|---|---|
Molekulargewicht |
223.03 g/mol |
IUPAC-Name |
4-bromo-2-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-7-2-1-6(4-10)8(3-7)11-5-12/h1-3H |
InChI-Schlüssel |
QSCJUOJHQRZWOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N=C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


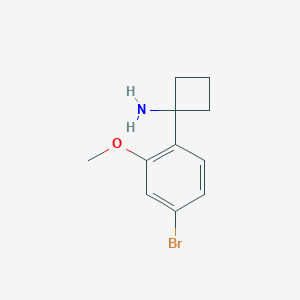
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
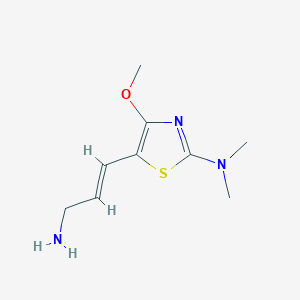
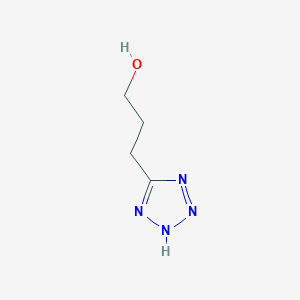
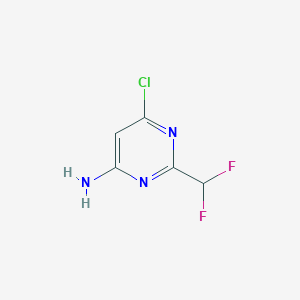
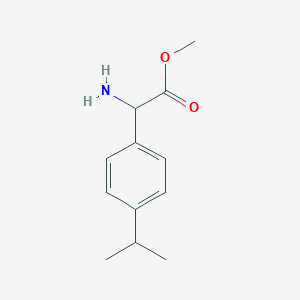
![1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)


![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
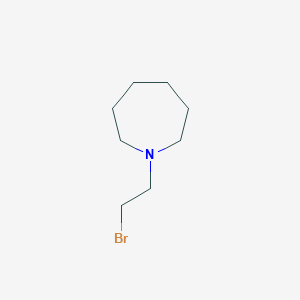
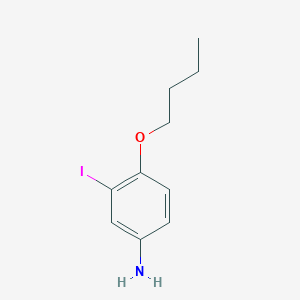
![4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)
